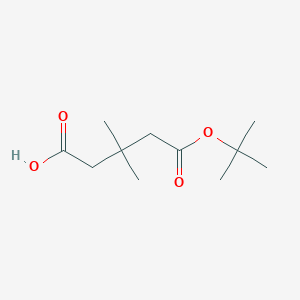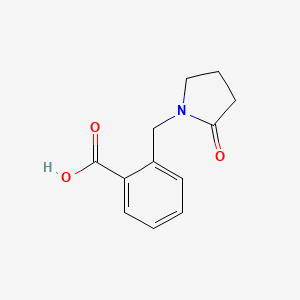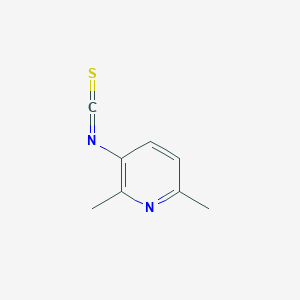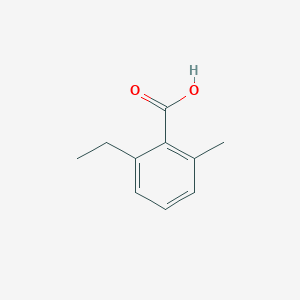![molecular formula C14H13N5 B7813767 N-(5-Phenyl-1H-[1,2,4]triazol-3-yl)benzene-1,3-diamine](/img/structure/B7813767.png)
N-(5-Phenyl-1H-[1,2,4]triazol-3-yl)benzene-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Phenyl-1H-[1,2,4]triazol-3-yl)benzene-1,3-diamine is a chemical compound that belongs to the class of triazole derivatives Triazoles are heterocyclic compounds containing three nitrogen atoms within a five-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Phenyl-1H-[1,2,4]triazol-3-yl)benzene-1,3-diamine typically involves the following steps:
Formation of 1H-[1,2,4]triazole: : The triazole ring is usually synthesized through the cyclization of hydrazine derivatives with formamide or other carbonyl-containing compounds.
Phenylation: : The phenyl group is introduced through a substitution reaction, often using phenyl halides and a suitable catalyst.
Amination: : The benzene-1,3-diamine moiety is attached to the triazole ring through a nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: N-(5-Phenyl-1H-[1,2,4]triazol-3-yl)benzene-1,3-diamine can undergo various chemical reactions, including:
Oxidation: : The amino groups on the benzene ring can be oxidized to form nitro groups or other oxidized derivatives.
Reduction: : The compound can be reduced to form different amines or amides.
Substitution: : The phenyl group or the triazole ring can undergo electrophilic or nucleophilic substitution reactions.
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation are often used.
Substitution: : Electrophilic substitution reactions may use Lewis acids like aluminum chloride (AlCl₃), while nucleophilic substitutions may involve strong nucleophiles like sodium hydride (NaH).
Oxidation: : Nitrobenzene derivatives, hydroxylated compounds.
Reduction: : Various amines, amides.
Substitution: : Substituted phenyl derivatives, triazole derivatives with different functional groups.
Scientific Research Applications
N-(5-Phenyl-1H-[1,2,4]triazol-3-yl)benzene-1,3-diamine has shown promise in several scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : The compound has been studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: : It has been investigated for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.
Industry: : The compound's versatility makes it useful in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(5-Phenyl-1H-[1,2,4]triazol-3-yl)benzene-1,3-diamine exerts its effects involves interactions with molecular targets and pathways. The phenyl group and the triazole ring can form hydrogen bonds and other non-covalent interactions with biological targets, leading to various biological activities. The exact mechanism may vary depending on the specific application and the molecular environment.
Comparison with Similar Compounds
N-(5-Phenyl-1H-[1,2,4]triazol-3-yl)benzene-1,3-diamine is similar to other triazole derivatives, such as:
1,2,4-Triazole derivatives: : These compounds share the triazole ring structure but may have different substituents.
Indole derivatives: : These compounds contain an indole ring, which is structurally similar to the benzene-1,3-diamine moiety.
Quinazoline derivatives: : These compounds feature a fused triazole and quinazoline ring system, often used in medicinal chemistry.
The uniqueness of this compound lies in its specific combination of the phenyl group and the triazole ring, which provides distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
3-N-(5-phenyl-1H-1,2,4-triazol-3-yl)benzene-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5/c15-11-7-4-8-12(9-11)16-14-17-13(18-19-14)10-5-2-1-3-6-10/h1-9H,15H2,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSIZQQJSMFWZMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NN2)NC3=CC=CC(=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[1-(4-Formylbenzoyl)piperidin-4-yl]carbamic acid tert-butyl ester](/img/structure/B7813684.png)



![8-Azoniaspiro[4.5]decane;chloride](/img/structure/B7813712.png)
![1,4-Dioxaspiro[4.6]undecan-7-ol](/img/structure/B7813715.png)


![N-(5-m-Tolyl-1H-[1,2,4]triazol-3-yl)benzene-1,3-diamine](/img/structure/B7813750.png)
![N-(5-Phenyl-1H-[1,2,4]triazol-3-yl)benzene-1,2-diamine](/img/structure/B7813757.png)
![2,2,2-Trifluoro-N-[3-(5-hydrazino-thiophen-3-yl)phenyl]acetamide](/img/structure/B7813760.png)

![N-(5-Phenyl-1H-[1,2,4]triazol-3-yl)benzene-1,4-diamine](/img/structure/B7813775.png)
![[5-Methyl-2-(4-propan-2-ylphenyl)-1,3-oxazol-4-yl]methanamine;hydrochloride](/img/structure/B7813784.png)
